

# Application Notes and Protocols for Cryo-EM

## Sample Preparation of Crescentin

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### Compound of Interest

Compound Name: *CRES protein*

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These application notes provide a detailed protocol for the preparation of crescentin samples for high-resolution structure determination using cryogenic electron microscopy (cryo-EM). The following sections outline the necessary steps from protein expression and purification to vitrification of the sample on EM grids.

## Introduction

Crescentin is a bacterial cytoskeletal protein that forms filamentous structures essential for the characteristic crescent shape of *Caulobacter crescentus*.<sup>[1][2][3][4]</sup> Determining the high-resolution structure of crescentin filaments is crucial for understanding its assembly and function, which can inform the development of novel antimicrobial agents. Cryo-EM is a powerful technique for visualizing such large, flexible macromolecular assemblies in their near-native state.<sup>[5][6]</sup> However, successful structure determination is highly dependent on the quality of the cryo-EM sample.

A significant challenge in preparing crescentin for cryo-EM is its tendency to form aggregates and polymorphic filaments upon polymerization.<sup>[1]</sup> To overcome this, a crescentin-specific nanobody, or a larger derivative termed a "megabody," has been successfully used to stabilize the filaments and produce samples suitable for high-resolution imaging.<sup>[1][2][7]</sup> This protocol incorporates the use of a megabody for optimal sample preparation.

## Experimental Protocols

### Expression and Purification of Crescentin (CreS)

This protocol describes the expression of untagged *Caulobacter crescentus* crescentin in *E. coli* and its subsequent purification.

Materials:

- *E. coli* expression strain (e.g., BL21)
- Expression vector containing the CreS gene
- 2xTY growth media
- Kanamycin or Ampicillin
- Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 0.1% (v/v) Triton X-100, pH 7.2
- Sonicator
- Centrifuge

Procedure:

- Transform the *E. coli* expression strain with the crescentin expression vector.
- Inoculate a starter culture in 2xTY media with the appropriate antibiotic and grow overnight at 37°C.
- The following day, inoculate a larger volume of 2xTY media and grow at 37°C with shaking until the OD600 reaches approximately 0.6.[\[8\]](#)[\[9\]](#)
- Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 4 hours.[\[8\]](#)[\[9\]](#)
- Harvest the cells by centrifugation. All subsequent steps should be performed at 4°C.[\[8\]](#)[\[9\]](#)

- Resuspend the cell pellet in Lysis Buffer.
- Lyse the cells by sonication.[\[8\]](#)[\[9\]](#)
- Clarify the lysate by centrifugation to remove cell debris.
- The untagged crescentin will be in the soluble fraction and can be further purified using standard chromatography techniques such as ion exchange and size exclusion chromatography.

## Expression and Purification of Crescentin-Specific Megabody (MB13)

A crescentin-specific megabody (MB13) is used to stabilize the crescentin filaments for structural studies.[\[1\]](#)

Materials:

- Periplasmic expression vector for MB13
- E. coli expression strain
- Growth media and antibiotics
- TES Buffer: 0.2 M Tris pH 8, 0.5 mM EDTA, 0.5 M sucrose
- HisTrap HP column (Cytiva)
- Buffer B: 20 mM Tris-HCl, 50 mM NaCl, pH 8
- Imidazole
- Superdex 200 Increase 10/300 GL column (Cytiva)
- Concentrators (e.g., Amicon Ultra, Vivaspin)

Procedure:

- Express the MB13 in E. coli and harvest the cells.
- Perform periplasmic extraction by treating the cell pellet with TES buffer on ice.[10]
- Clarify the periplasmic extract by centrifugation.[10]
- Load the supernatant onto a HisTrap HP column.[10]
- Wash the column sequentially with:
  - 20 mM Tris pH 8, 900 mM NaCl[10]
  - 20 mM imidazole in Buffer B[10]
  - 50 mM imidazole in Buffer B[10]
- Elute the MB13 with 500 mM imidazole in Buffer B.[10]
- Concentrate the eluate and further purify by size exclusion chromatography using a Superdex 200 column equilibrated in 10 mM Tris-HCl and 20 mM NaCl, pH 8.[10]
- Pool the fractions corresponding to MB13 and concentrate to a final concentration of approximately 36 g/L.[10]
- Flash freeze the purified protein in liquid nitrogen and store at -80°C.[10]

## Crescentin Filament Assembly and Complex Formation

Materials:

- Purified **CreS protein**
- Purified MB13
- Polymerization Buffer: 25 mM PIPES, 0.05% CHAPS, pH 6.5[11]
- Size exclusion chromatography system

Procedure:

- Mix purified CreS with MB13. The stability of the complex can be initially assessed by size exclusion chromatography at pH 8.[1]
- To induce polymerization, dilute the CreS-MB13 complex into the Polymerization Buffer to a final concentration of approximately 0.2 g/L.[10]
- Incubate at room temperature for 15 minutes to allow for filament formation.[10]

## Cryo-EM Grid Preparation

### Materials:

- Crescentin filament-MB13 complex solution
- UltrAuFoil R2/2 gold grids (or similar)[11]
- Glow discharger
- Vitrification device (e.g., FEI Vitrobot Mark IV)[11]
- Liquid ethane[5]
- Liquid nitrogen

### Procedure:

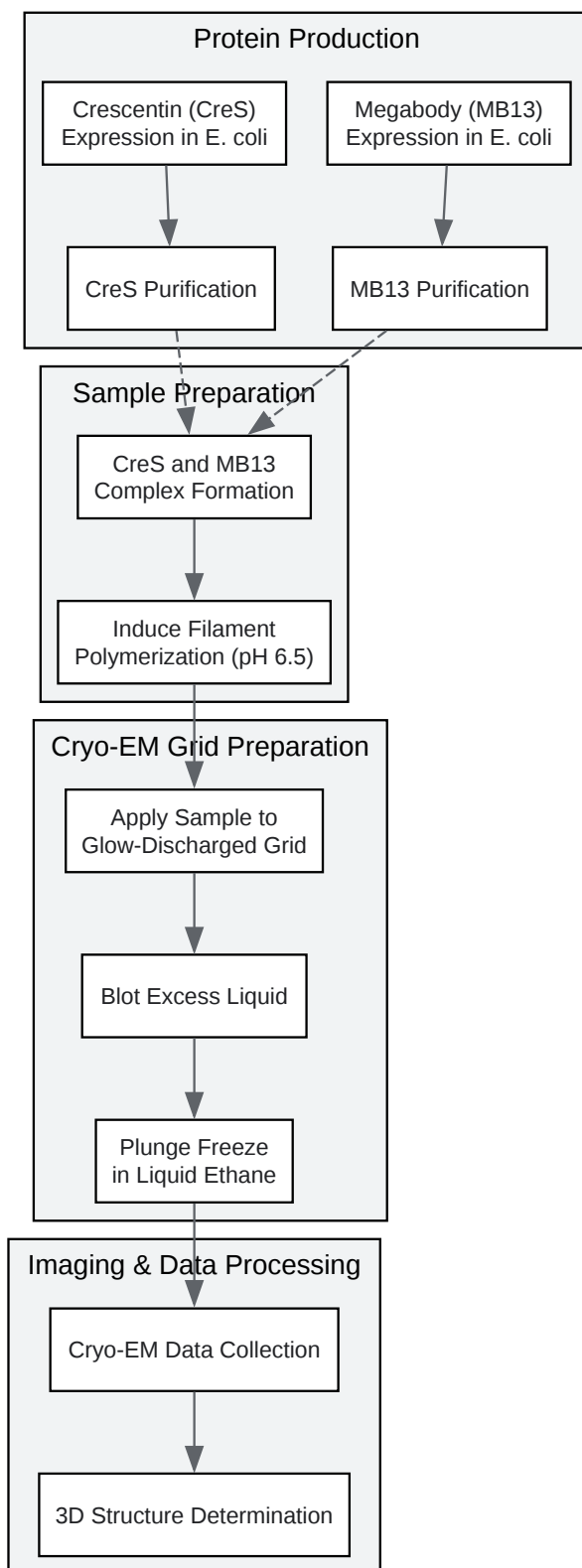
- Glow discharge the cryo-EM grids to make them hydrophilic.[5]
- In a controlled environment chamber of a vitrification device (e.g., Vitrobot), set the temperature and humidity (e.g., 283 K and 100% humidity).[11]
- Apply 3-5  $\mu$ L of the crescentin filament-MB13 complex solution to the glow-discharged grid. [5]
- Blot away excess liquid. The blotting time and force are critical parameters that need to be optimized for ideal ice thickness.
- Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[5]

- Store the vitrified grids in liquid nitrogen until ready for imaging.

## Quantitative Data Summary

Parameter	Value	Reference
CreS Expression		
IPTG Concentration	1 mM	<a href="#">[8]</a> <a href="#">[9]</a>
Induction Time	4 hours	<a href="#">[8]</a> <a href="#">[9]</a>
CreS Purification		
Lysis Buffer	50 mM NaPO <sub>4</sub> , 150 mM NaCl, 0.1% Triton X-100, pH 7.2	<a href="#">[8]</a> <a href="#">[9]</a>
MB13 Purification		
Final Concentration	~36 g/L	<a href="#">[10]</a>
Filament Assembly		
Polymerization Buffer	25 mM PIPES, 0.05% CHAPS, pH 6.5	<a href="#">[11]</a>
Final Protein Concentration	~0.2 g/L	<a href="#">[10]</a>
Incubation Time	15 minutes	<a href="#">[10]</a>
Cryo-EM Grid Preparation		
Grid Type	UltrAuFoil R2/2 300 mesh gold grid	<a href="#">[11]</a>
Sample Volume	3-5 µL	<a href="#">[5]</a>
Vitrobot Temperature	283 K	<a href="#">[11]</a>
Vitrobot Humidity	100%	<a href="#">[11]</a>
Cryogen	Liquid Ethane	<a href="#">[5]</a> <a href="#">[11]</a>

## Visualizations



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Caption: Experimental workflow for crescentin cryo-EM sample preparation.

## Concluding Remarks

The protocol described provides a robust framework for preparing high-quality crescentin filament samples for cryo-EM analysis. The use of a specific megabody is a critical step to overcome inherent challenges with crescentin polymerization.[1] Optimization of blotting conditions and ice thickness during vitrification will be crucial for obtaining high-resolution data. Researchers should consider using negative stain electron microscopy as an initial screening step to assess filament formation and sample quality before proceeding to the more resource-intensive cryo-EM.[5]

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